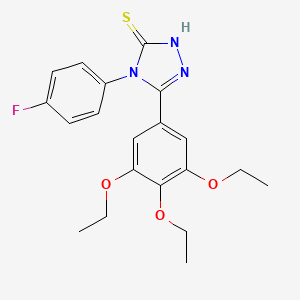![molecular formula C22H22ClN3O4S B11608662 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11608662.png)
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring, and finally the attachment of the chlorophenyl group through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors may also be explored to enhance the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could make it suitable for use in coatings, adhesives, or other specialty products.
Wirkmechanismus
The mechanism of action of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate include other benzothiazole derivatives, piperazine derivatives, and chlorophenyl compounds. Examples include:
- 2-(4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl)ethanol
- 3-(3-chlorophenyl)-2-propenoic acid
- 1-(3-chlorophenyl)piperazine
Uniqueness
What sets this compound apart is its unique combination of structural features. The presence of both the benzothiazole and piperazine rings, along with the chlorophenyl group, gives it distinct chemical and biological properties that may not be observed in other similar compounds.
Eigenschaften
Molekularformel |
C22H22ClN3O4S |
|---|---|
Molekulargewicht |
459.9 g/mol |
IUPAC-Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22ClN3O4S/c23-18-5-3-4-17(16-18)8-9-21(27)30-15-14-25-10-12-26(13-11-25)22-19-6-1-2-7-20(19)31(28,29)24-22/h1-9,16H,10-15H2/b9-8+ |
InChI-Schlüssel |
LUODCDRIYQUBFY-CMDGGOBGSA-N |
Isomerische SMILES |
C1CN(CCN1CCOC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1CN(CCN1CCOC(=O)C=CC2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11608587.png)
![3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11608597.png)
![(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608601.png)
![3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B11608604.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrol-2-ium](/img/structure/B11608606.png)

![{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11608616.png)
![Methyl 2-amino-1',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11608620.png)
![3-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11608626.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11608632.png)
![N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11608634.png)
![Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11608642.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11608650.png)
![(3E)-6-chloro-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11608658.png)
